2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide

Description

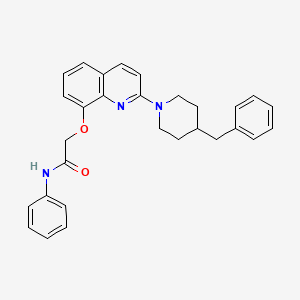

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is a synthetic small molecule featuring a quinoline core substituted at the 2-position with a 4-benzylpiperidine group and at the 8-position with an oxygen-linked N-phenylacetamide moiety. This structure combines a heterocyclic aromatic system (quinoline) with a benzylpiperidine side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O2/c33-28(30-25-11-5-2-6-12-25)21-34-26-13-7-10-24-14-15-27(31-29(24)26)32-18-16-23(17-19-32)20-22-8-3-1-4-9-22/h1-15,23H,16-21H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMITMIIJOWFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Chemical Reactions Analysis

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Target Compound :

- Core: Quinoline (aromatic nitrogen-containing heterocycle).

- Substituents :

- 2-position: 4-Benzylpiperidine (a piperidine ring linked to a benzyl group).

- 8-position: Ether-linked N-phenylacetamide.

Analog 1: 2-(4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide (from Arkivoc 2021)

- Core: Indenone (fused bicyclic system).

- Substituents: Phenoxy group linked to N-phenylacetamide. Indanedione-derived ketone at the 4-position.

- Synthesis: Condensation of aldehydes with malononitrile and indanedione, yielding a single product in good yield .

Analog 2: 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (from Journal of Chemical and Pharmaceutical Research, 2014)

Physicochemical and Pharmacokinetic Properties

The acetamide linker may enhance solubility compared to ester or ketone analogs.

Analog 1: The indanedione-derived ketone and phenoxy group likely increase polarity, reducing membrane permeability but improving aqueous solubility .

Analog 2 : The diphenylpyrimidine core and acetamide side chain balance lipophilicity and solubility, critical for antiviral efficacy and oral bioavailability .

Q & A

Q. What are the critical synthetic pathways and reaction conditions for synthesizing 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide?

The synthesis of this compound likely involves multi-step organic reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic or basic conditions.

- Piperidine-benzyl substitution : Alkylation or nucleophilic substitution to introduce the 4-benzylpiperidin-1-yl group at the quinoline C2 position.

- Acetamide coupling : Reaction of the hydroxyl-quinoline intermediate with chloroacetyl chloride, followed by condensation with aniline.

Critical conditions : Temperature control (e.g., 60–100°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization is essential to isolate the final product .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- NMR spectroscopy : H and C NMR confirm substituent positions and detect impurities (e.g., residual solvents) .

- HPLC : Quantifies purity (>95% for pharmacological studies) and monitors reaction progress .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What are the solubility and stability profiles under physiological conditions?

- Solubility : Test in PBS (pH 7.4) and DMSO for in vitro assays. Similar acetamide derivatives show limited aqueous solubility, necessitating DMSO stock solutions .

- Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Quinoline derivatives are prone to oxidation; antioxidants (e.g., BHT) may stabilize the compound .

Advanced Research Questions

Q. How can reaction yields be optimized when intermediates exhibit low solubility?

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) or use co-solvents (e.g., EtOH:HO mixtures) .

- Temperature modulation : Increase reaction temperature to enhance solubility (e.g., reflux in toluene for hydrophobic intermediates) .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity for poorly soluble intermediates .

Q. What strategies resolve contradictions in reported in vitro efficacy data?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to confirm IC consistency .

- Impact of stereochemistry : Chiral intermediates (e.g., benzylpiperidine) may require enantiomeric separation (e.g., chiral HPLC) to isolate bioactive forms .

Q. How can SAR studies guide the design of analogs with improved pharmacokinetics?

- Substituent modifications : Replace the benzyl group with fluorinated or heteroaromatic moieties to enhance metabolic stability .

- Bioisosteric replacements : Substitute the acetamide with a sulfonamide to improve solubility and bioavailability .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .

Q. What in silico methods predict binding affinity and selectivity for biological targets?

- Molecular dynamics (MD) simulations : Analyze ligand-protein binding stability over time (e.g., GROMACS) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with quinoline N) using tools like Schrödinger’s Phase .

- QSAR models : Corrogate substituent electronegativity and logP values with activity data to optimize lead compounds .

Q. How should researchers address discrepancies in reported enzyme inhibition mechanisms?

- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Off-target profiling : Screen against related enzymes (e.g., CYP450 isoforms) to assess specificity .

- Structural biology : Co-crystallize the compound with its target (e.g., kinase domain) to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.